[(3-Methoxypyridin-4-yl)methyl](methyl)amine dihydrochloride
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Overview
Description
(3-Methoxypyridin-4-yl)methylamine dihydrochloride is a chemical compound with the molecular formula C8H12N2O2HCl It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxypyridin-4-yl)methylamine dihydrochloride typically involves the reaction of 3-methoxypyridine with formaldehyde and methylamine. The reaction is carried out under acidic conditions to form the desired product. The general reaction scheme is as follows:
Starting Materials: 3-methoxypyridine, formaldehyde, methylamine.
Reaction Conditions: Acidic medium, typically hydrochloric acid.
Procedure: The 3-methoxypyridine is first reacted with formaldehyde to form an intermediate, which is then treated with methylamine to yield (3-Methoxypyridin-4-yl)methylamine. The final product is obtained as a dihydrochloride salt by treating with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (3-Methoxypyridin-4-yl)methylamine dihydrochloride can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxypyridin-4-yl)methylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific reaction conditions like elevated temperatures and pressures.
Major Products Formed
Oxidation: N-oxides of (3-Methoxypyridin-4-yl)methylamine.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
(3-Methoxypyridin-4-yl)methylamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3-Methoxypyridin-4-yl)methylamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
(3-Methoxypyridin-4-yl)methylamine dihydrochloride can be compared with other similar compounds, such as:
(5-Methoxypyridin-2-yl)methylamine dihydrochloride: Similar structure but different position of the methoxy group.
(3-Methoxypyridin-4-yl)methylamine dihydrochloride: Similar structure but with an ethyl group instead of a methyl group.
(3-Methoxypyridin-4-yl)methylamine monohydrochloride: Similar structure but with one less hydrochloride molecule.
The uniqueness of (3-Methoxypyridin-4-yl)methylamine dihydrochloride lies in its specific substitution pattern and the presence of two hydrochloride molecules, which can influence its solubility, stability, and reactivity.
Properties
IUPAC Name |
1-(3-methoxypyridin-4-yl)-N-methylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-9-5-7-3-4-10-6-8(7)11-2;;/h3-4,6,9H,5H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOGUYLZZXHJIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=NC=C1)OC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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